molecular formula C10H10O2 B6253817 2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde CAS No. 1509521-67-8

2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde

Cat. No. B6253817
CAS RN: 1509521-67-8
M. Wt: 162.2
InChI Key:
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Description

“2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde” is a chemical compound that belongs to the class of benzofurans . Benzofuran compounds are ubiquitous in nature and have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofurans can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . Additionally, reactions of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones can provide methyl-substituted benzofuran rings in good yields in the presence of cuprous chloride as a catalyst .


Chemical Reactions Analysis

Benzofurans can undergo various chemical reactions. For instance, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides 2-arylbenzofurans in good to excellent yields . Also, indium (III) halides can catalyze the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans in good yields .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, such as 2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde, have been shown to possess strong anti-tumor activities . They have been utilized in the development of anticancer agents .

Antibacterial Activity

Benzofuran compounds also exhibit antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs .

Anti-Oxidative Activity

These compounds have been found to have anti-oxidative activities . This suggests they could be used in the treatment of diseases caused by oxidative stress .

Anti-Viral Activity

Benzofuran compounds have demonstrated anti-viral activities . For instance, a novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity .

Drug Design and Discovery

Benzofuran compounds are ubiquitous in nature and have become an important basis for medicinal chemistry . They are used as basic structural units of various biologically active natural medicines and synthetic chemical raw materials .

Synthesis of Complex Benzofuran Derivatives

Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Each of these applications offers a unique avenue for further research and development in the field of medicinal chemistry. The diverse pharmacological activities of benzofuran and its derivatives make it a promising area for drug discovery and development .

Future Directions

Benzofuran compounds, including “2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde”, have potential applications in many aspects due to their strong biological activities . Future research could focus on exploring these applications further, as well as developing new synthesis methods for benzofuran compounds .

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they may interact with their targets in a variety of ways . For instance, they may inhibit or activate enzymes, bind to receptors to modulate their activity, or interfere with the function of other cellular proteins. The specific mode of action would depend on the particular target and the context within the cell.

Biochemical Pathways

For example, they have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may affect pathways related to cell proliferation, bacterial growth, oxidative stress, and viral replication.

Result of Action

Given the biological activities associated with benzofuran derivatives, it is plausible that the compound could have effects such as inhibiting cell proliferation (in the case of anti-tumor activity), killing or inhibiting the growth of bacteria (antibacterial activity), protecting cells from oxidative damage (anti-oxidative activity), or inhibiting viral replication (anti-viral activity) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Chloroacetaldehyde", "Sulfuric acid", "Sodium sulfate", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "1. 2-methyl-2,3-dihydro-1-benzofuran-6-carboxylic acid is dissolved in acetic acid.", "2. Sodium borohydride is added to the solution and the mixture is stirred at room temperature for several hours.", "3. The reaction mixture is quenched with water and the resulting solid is filtered and washed with water.", "4. The solid is dissolved in a solution of sodium hydroxide and chloroacetaldehyde in water.", "5. The mixture is stirred at room temperature for several hours.", "6. The resulting solid is filtered and washed with water.", "7. The solid is dissolved in a solution of sulfuric acid and water.", "8. The mixture is stirred at room temperature for several hours.", "9. The resulting solid is filtered and washed with water.", "10. The solid is dissolved in a solution of sodium bicarbonate and water.", "11. The mixture is stirred at room temperature for several hours.", "12. The resulting solid is filtered and washed with water.", "13. The solid is dissolved in ethyl acetate and the solution is washed with water.", "14. The organic layer is dried over sodium sulfate and the solvent is removed under reduced pressure.", "15. The resulting product, 2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde, is obtained as a yellow solid." ] }

CAS RN

1509521-67-8

Product Name

2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde

Molecular Formula

C10H10O2

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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